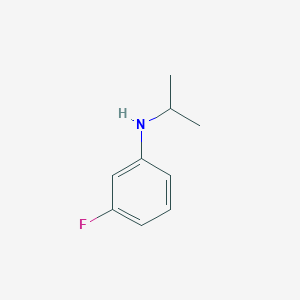

N-Isopropyl-3-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLSPPNBXPEEJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561635 | |

| Record name | 3-Fluoro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121431-27-4 | |

| Record name | 3-Fluoro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Isopropyl-3-fluoroaniline (CAS 121431-27-4)

Introduction: A Versatile Fluorinated Building Block

N-Isopropyl-3-fluoroaniline is a substituted aniline derivative that has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its structure, featuring a fluorine atom at the meta-position of the aniline ring and an isopropyl group on the nitrogen, imparts a unique combination of lipophilicity, reactivity, and steric influence.[1] The fluorine atom enhances metabolic stability and modulates the basicity of the amino group, while the isopropyl substituent increases lipophilicity, which can improve penetration through biological membranes—a highly desirable trait in drug development.[1] This guide provides a comprehensive overview of the core properties, synthesis, spectral characteristics, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development and chemical synthesis.

Part 1: Core Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is a yellow liquid at room temperature with a distinct set of characteristics summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 121431-27-4 | [1] |

| Molecular Formula | C₉H₁₂FN | [1] |

| Molecular Weight | 153.20 g/mol | [1] |

| Appearance | Yellow liquid | [1] |

| Boiling Point | 217 °C | Data from supplier catalogs |

| Density | 1.045 g/cm³ | Data from supplier catalogs |

| Flash Point | 85 °C | Data from supplier catalogs |

| Purity | Typically ≥97-98% (HPLC) | [1] |

| Storage | 0-8°C, protect from light | [1] |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Significance & Field Insights |

| LogP (Octanol/Water) | 2.646 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. The isopropyl group significantly increases this value compared to 3-fluoroaniline. |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | This low TPSA value is characteristic of molecules likely to exhibit good oral bioavailability and CNS penetration. |

| Hydrogen Bond Donors | 1 (N-H) | The secondary amine can act as a hydrogen bond donor, crucial for interactions with biological targets like enzyme active sites. |

| Hydrogen Bond Acceptors | 1 (Nitrogen) | The nitrogen lone pair can act as a hydrogen bond acceptor. |

| Rotatable Bonds | 2 | Low rotational freedom suggests a relatively rigid conformation, which can be advantageous for binding selectivity. |

Part 2: Synthesis and Purification

The most common and industrially scalable method for preparing N-alkylated anilines is through reductive amination. This one-pot reaction involves the formation of an imine intermediate from an aniline and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding amine.

Field-Proven Protocol: Reductive Amination

Reaction Scheme:

Experimental Protocol: Synthesis via Reductive Amination

-

Reactor Setup: To a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, add 3-fluoroaniline (e.g., 0.2 mol) and acetone (e.g., 0.24 mol, 1.2 equivalents).

-

Solvent Addition: Add glacial acetic acid (e.g., 120 mL) to dissolve the reactants.

-

Cooling: Cool the reaction mixture to approximately 10°C using an ice bath. The use of an acidic medium like acetic acid is crucial as it catalyzes the formation of the iminium ion intermediate, which is more electrophilic and readily reduced than the initial ketone.

-

Reductant Addition: Add sodium borohydride (NaBH₄) (e.g., 0.25 mol, 1.25 equivalents) portion-wise, ensuring the internal temperature does not exceed 20°C. Sodium borohydride is a cost-effective and selective reducing agent for this transformation. More specialized reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are also highly effective, as they are more stable at slightly acidic pH and selectively reduce the iminium ion over the ketone.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 20°C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup - Quenching: Carefully pour the reaction mixture into 500 mL of ice water to quench any unreacted sodium borohydride.

-

Workup - Basification: Make the aqueous solution alkaline (pH > 8) by the dropwise addition of 50% aqueous sodium hydroxide. This step must be performed cautiously in an ice bath to keep the temperature below 25°C. Basification neutralizes the acetic acid and deprotonates the amine product, rendering it soluble in organic solvents.

-

Extraction: Extract the product into a suitable organic solvent, such as hexane or ethyl acetate (2 x 100 mL).

-

Washing & Drying: Combine the organic phases, wash with saturated sodium chloride solution (brine) to remove residual water, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product as a liquid. For high purity, the product can be purified by vacuum distillation.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Part 3: Spectroscopic and Reactivity Profile

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the key features can be predicted based on the structure and data from analogous compounds. Experimental verification is essential for lot-specific quality control.

Table 3: Predicted Spectroscopic Features

| Technique | Predicted Key Features | Rationale & Causality |

| ¹H NMR | ~7.1-7.2 ppm (t, 1H): Aromatic H5~6.3-6.5 ppm (m, 3H): Aromatic H2, H4, H6~3.6-3.8 ppm (septet, 1H): Isopropyl CH~3.5-3.7 ppm (broad s, 1H): N-H~1.2 ppm (d, 6H): Isopropyl CH₃ | Aromatic protons are influenced by the electron-withdrawing fluorine and electron-donating -NH-isopropyl group. The methine (CH) proton of the isopropyl group will be a septet due to coupling with the six methyl protons, which in turn appear as a doublet. |

| ¹³C NMR | ~164 ppm (d, J≈240 Hz): C3 (C-F)~150 ppm (d, J≈10 Hz): C1 (C-N)~130 ppm (d, J≈10 Hz): C5~106 ppm (s): C6~102 ppm (d, J≈21 Hz): C4~98 ppm (d, J≈25 Hz): C2~45 ppm (s): Isopropyl CH~23 ppm (s): Isopropyl CH₃ | The carbon directly attached to fluorine (C3) will show a large coupling constant (¹JCF). Carbons ortho and meta to the fluorine will show smaller 2- and 3-bond C-F couplings. The N-isopropyl group shifts the C1 resonance downfield. |

| IR (cm⁻¹) | ~3400: N-H stretch (secondary amine)~2970: C(sp³)-H stretch (isopropyl)~1610, 1500: C=C aromatic ring stretch~1250: C-N stretch~1150: C-F stretch | The N-H stretch for a secondary amine is a single, sharp peak. The C-H stretches for the isopropyl group will be prominent. The C-F stretch is typically found in the fingerprint region. |

| Mass Spec (EI) | m/z 153: Molecular Ion (M⁺)m/z 138: [M-CH₃]⁺ (Base Peak)m/z 111: [M-C₃H₆]⁺ | The molecular ion peak should be observable. The most stable fragment is typically formed by alpha-cleavage, losing a methyl radical from the isopropyl group to form a stabilized iminium cation ([M-15]), which is often the base peak.[2] |

Chemical Reactivity

The reactivity of this compound is governed by the interplay between the secondary amine, the electron-withdrawing fluorine atom, and the aromatic ring.

-

N-Alkylation/Acylation: The secondary amine is nucleophilic and can readily undergo further alkylation or acylation reactions at the nitrogen atom.

-

Electrophilic Aromatic Substitution: The -NHR group is a strong activating group and is ortho-, para-directing. The fluorine atom is deactivating but also ortho-, para-directing. The substitution pattern will be a composite of these effects, with electrophiles likely adding to the C2, C4, and C6 positions.

-

Diazotization: Like other anilines, it can be converted to a diazonium salt, although the conditions may need to be optimized due to the secondary amine. This opens pathways to a wide range of other functional groups via Sandmeyer-type reactions.[3]

Diagram 2: Conceptual Reactivity Map

Caption: Key reaction classes for this compound.

Part 4: Applications and Field Relevance

This compound serves as a high-value intermediate in several key industrial and research areas.

-

Pharmaceutical Development: It is a building block for active pharmaceutical ingredients (APIs). The fluoro- and isopropyl- groups are common motifs in modern medicinal chemistry, used to optimize potency, selectivity, and ADME properties.[1]

-

Agrochemicals: The compound is utilized in the synthesis of advanced herbicides and pesticides. The specific substitution pattern can lead to products with enhanced efficacy and selectivity for crop protection.[1]

-

Material Science: It is employed in the creation of specialized polymers and coatings where specific chemical properties are required for improved durability and performance.[4]

-

Organic Synthesis: As a versatile building block, it facilitates the construction of complex molecular architectures, aiding researchers in exploring novel chemical reactions and pathways.[1]

Part 5: Safety and Handling

No specific GHS classification for this compound is universally published. However, based on data for structurally similar compounds like 4-fluoro-N-isopropylaniline and 3-fluoroaniline, a high degree of caution is warranted.

Table 4: Inferred Hazard Profile and Safety Recommendations

| Hazard Category | Associated Risk | Recommended Precautions |

| Acute Toxicity | Potentially harmful or toxic if swallowed, inhaled, or in contact with skin. | Handle only in a well-ventilated area, preferably a chemical fume hood. Avoid generating aerosols. |

| Skin Corrosion/Irritation | May cause skin irritation. | Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length trousers. |

| Eye Damage/Irritation | May cause serious eye irritation or damage. | Wear chemical safety goggles or a face shield. Ensure an eyewash station is readily accessible. |

| Sensitization | May cause an allergic skin reaction. | Avoid repeated skin contact. Wash hands thoroughly after handling. |

| Mutagenicity | Suspected of causing genetic defects (based on analogues). | Use stringent engineering controls and PPE to minimize any exposure. |

Handling and Storage:

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Engineering Controls: Use in a certified chemical fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (0-8°C recommended) away from incompatible materials such as strong oxidizing agents and acids.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

NCERT. (n.d.). Amines. Available at: [Link]

-

Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts | Download Table. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of isopropyl aniline (imine). Available at: [Link]

-

J&K Scientific LLC. (n.d.). This compound | 121431-27-4. Available at: [Link]

-

Jackowska, K., & Krysinski, P. (2013). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 14(5), 10199–10212. Available at: [Link]

-

University College London. (n.d.). Chemical shifts. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. Available at: [Link]

-

ResearchGate. (2025, August 6). Selective N-Alkylation of Anilines in Ionic Liquids. | Request PDF. Available at: [Link]

-

Gregory, T. D., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

PubChem. (n.d.). 3-Fluoroaniline. Available at: [Link]

-

ResearchGate. (n.d.). Data showing conversions attained at different reaction conditions. Available at: [Link]

- Google Patents. (n.d.). CN103553934A - N-isopropyl-4-fluoroaniline preparation method.

-

Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). p-Fluoroaniline. Available at: [Link]

-

YouTube. (2025, February 14). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). An introduction to Mass Spectrometry and its applications. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

Sources

An In-depth Technical Guide to N-Isopropyl-3-fluoroaniline: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropyl-3-fluoroaniline is a substituted aniline derivative of increasing interest in the fields of pharmaceutical and agrochemical research. The strategic incorporation of a fluorine atom and an N-isopropyl group onto the aniline scaffold significantly modulates the molecule's physicochemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, while the isopropyl group increases lipophilicity, which can improve compound absorption and distribution.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed synthetic protocols, and in-depth analysis of its characterization.

Physicochemical Properties

This compound is a yellow liquid at room temperature and should be stored at 0-8°C to ensure its stability.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂FN | [1] |

| Molecular Weight | 153.2 g/mol | [1] |

| CAS Number | 121431-27-4 | [1] |

| Appearance | Yellow liquid | [1] |

| Boiling Point | 217 °C | |

| Density | 1.045 g/mL | |

| Flash Point | 85 °C | |

| Melting Point | Not available (Parent: 3-Fluoroaniline, -5 °C) | [2] |

| Solubility | Soluble in organic solvents (e.g., alcohol, ether, benzene); moderately soluble in water.[3] |

Synthesis of this compound

A robust and widely employed method for the synthesis of N-alkyated anilines is reductive amination. This two-step, one-pot reaction involves the formation of an imine from an aniline and a carbonyl compound, followed by the reduction of the imine to the corresponding amine.[4] For the synthesis of this compound, 3-fluoroaniline is reacted with acetone in the presence of a reducing agent.

Reaction Scheme:

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the synthesis of related N-isopropylanilines.

Materials:

-

3-Fluoroaniline

-

Acetone

-

Methanol

-

Acetic Acid (glacial)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Ethyl acetate

-

Saturated potassium carbonate solution

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3-fluoroaniline (1 equivalent) and acetone (1.2 equivalents).

-

Dissolve the reactants in methanol.

-

Add a catalytic amount of glacial acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Slowly add sodium cyanoborohydride (1.5 equivalents) to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of potassium carbonate to remove any remaining acid.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to yield the crude this compound.

-

The product can be further purified by column chromatography or distillation under reduced pressure.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the N-isopropylamino and fluoro substituents on the aromatic ring.

-

Basicity: The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic. However, the basicity is weaker than that of aliphatic amines due to the delocalization of the lone pair into the aromatic ring. The electron-withdrawing nature of the fluorine atom further reduces the basicity compared to N-isopropylaniline.

-

Electrophilic Aromatic Substitution: The N-isopropylamino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. The fluorine atom is a deactivating group but is also an ortho, para-director. The directing effects of the two groups are synergistic, with substitution expected to occur predominantly at the positions ortho and para to the amino group (positions 2, 4, and 6).

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (δ 6.0-7.5 ppm): The aromatic region will display complex splitting patterns due to the presence of four non-equivalent protons and their coupling to each other and to the fluorine atom.

-

N-H Proton (δ ~3.5-4.5 ppm): A broad singlet corresponding to the amine proton.

-

Isopropyl Methine Proton (CH) (δ ~3.5-4.0 ppm): A septet due to coupling with the six methyl protons.

-

Isopropyl Methyl Protons (CH₃) (δ ~1.2 ppm): A doublet due to coupling with the methine proton.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (δ 100-165 ppm): Six distinct signals are expected in the aromatic region. The carbon directly attached to the fluorine atom will exhibit a large C-F coupling constant.

-

Isopropyl Methine Carbon (CH) (δ ~45-50 ppm): A single peak for the methine carbon.

-

Isopropyl Methyl Carbons (CH₃) (δ ~20-25 ppm): A single peak for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A sharp to medium absorption band around 3400-3300 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Bands in the 3100-2850 cm⁻¹ region.

-

C=C Aromatic Ring Stretches: Absorptions in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: A band in the 1350-1250 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): An odd-numbered molecular ion peak is expected at m/z = 153, consistent with the nitrogen rule.

-

Major Fragmentation: The primary fragmentation pathway is likely the loss of a methyl group (M-15) to form a stable iminium cation.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1] It is considered harmful if swallowed, in contact with skin, or if inhaled.[1] It may cause skin and eye irritation.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[5]

Conclusion

This compound is a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its synthesis via reductive amination is a straightforward and efficient process. A thorough understanding of its physicochemical properties, reactivity, and spectral characteristics is essential for its effective utilization in research and development.

References

-

New Journal of Chemistry. Supporting Information. Available at: [Link]

-

PrepChem. Synthesis of 4-Fluoro-N-isopropylaniline. Available at: [Link]

-

J&K Scientific LLC. This compound. Available at: [Link]

-

Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Available at: [Link]

-

National Institute of Standards and Technology. p-Fluoroaniline. In NIST Chemistry WebBook. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link]

-

NCERT. Amines. Available at: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

-

Reductive amination - Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Stenutz. 3-fluoroaniline. Available at: [Link]

-

PubChem. 3-Fluoroaniline. Available at: [Link]

-

YouTube. Reductive Amination. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available at: [Link]

-

ResearchGate. Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. Available at: [Link]

-

Quora. The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? Available at: [Link]

-

PMC. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available at: [Link]

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Available at: [Link]

-

Organic Syntheses. aniline. Available at: [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

MDPI. Synthesis and Properties of Novel Acrylic Fluorinated Surfactants. Available at: [Link]

Sources

N-Isopropyl-3-fluoroaniline molecular weight and formula

An In-Depth Technical Guide to N-Isopropyl-3-fluoroaniline: Synthesis, Properties, and Applications

Introduction

This compound is a substituted aniline derivative that has emerged as a valuable building block in modern organic synthesis. Its strategic importance lies in the unique combination of a secondary amine, an isopropyl group, and a fluorine atom on the aromatic ring. The fluorine atom significantly modulates the electronic properties of the molecule, enhancing reactivity and providing a key tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The lipophilic isopropyl group can improve a molecule's ability to penetrate biological membranes, a desirable trait in drug development.[1][2]

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and agrochemical industries. It provides an in-depth analysis of the compound's physicochemical properties, a detailed, validated protocol for its synthesis via reductive amination, methods for its characterization, and an overview of its current applications and chemical reactivity.

Physicochemical and Structural Information

This compound is typically supplied as a yellow liquid.[1][2] Its core structure consists of an aniline ring substituted at the meta-position with a fluorine atom and at the nitrogen atom with an isopropyl group. This substitution pattern is crucial for its utility in synthesizing more complex molecules.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂FN | [1][2][3][4][5] |

| Molecular Weight | 153.20 g/mol | [4][5][6] |

| CAS Number | 121431-27-4 | [1][2][3][7] |

| IUPAC Name | 3-fluoro-N-(propan-2-yl)aniline | [7] |

| Synonyms | 3-Fluoro-N-isopropylbenzenamine, (3-Fluorophenyl)isopropyl-amine | [1][2] |

| Appearance | Yellow liquid | [1][2] |

| Purity | Typically ≥98% (by HPLC) | [1][2][4] |

| Storage | Store at 0-8°C, protect from light | [1][2][4] |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound is the reductive amination of 3-fluoroaniline with acetone.[8][9] This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[10]

Causality of Experimental Design

-

Choice of Reactants : 3-Fluoroaniline serves as the primary amine and aromatic core.[11][12] Acetone is a readily available, inexpensive, and effective source for the isopropyl group.

-

Reaction Environment : The reaction is typically run in a slightly acidic medium, such as glacial acetic acid.[8] The acid catalyzes the initial condensation step by protonating the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

-

Reducing Agent : Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation.[8] It readily reduces the protonated imine (iminium ion) intermediate but is slow to reduce the starting ketone (acetone), especially at controlled temperatures, preventing wasteful consumption of the hydride reagent.[10][13] More aggressive reducing agents like lithium aluminum hydride are unnecessary and would not be compatible with the acidic solvent.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from a validated procedure for the analogous 4-fluoro isomer.[8]

-

Reaction Setup : In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 3-fluoroaniline (1.0 eq), acetone (1.2 eq), and glacial acetic acid (approx. 5-6 mL per gram of aniline).

-

Cooling : Cool the stirred solution to approximately 10°C in an ice-water bath.

-

Reduction : Add sodium borohydride (1.25 eq) in small portions, ensuring the internal temperature does not exceed 20°C. The controlled addition is critical to manage the exothermic reaction and prevent side reactions.

-

Reaction Progression : After the addition is complete, allow the mixture to stir at 20°C for 30 minutes, then remove the ice bath and let it stir for an additional hour at room temperature to ensure the reaction goes to completion.

-

Workup : Carefully pour the reaction mixture into a beaker containing 25 mL of ice water per gram of starting aniline.

-

Neutralization : Make the aqueous solution alkaline (pH > 10) by the slow, dropwise addition of a 50% aqueous sodium hydroxide solution while cooling in an ice bath. This step neutralizes the acetic acid and deprotonates the amine product, making it extractable into an organic solvent.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent like hexane or ethyl acetate (2 x 50 mL).

-

Purification : Combine the organic layers and wash with a saturated sodium chloride solution (brine) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product as a clear liquid.

-

Final Purification : For high purity, the product should be distilled under vacuum.[8]

Spectroscopic Characterization

Structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques. While specific spectra should be run for each synthesized batch, the expected features can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic Region (δ 6.0-7.5 ppm): Complex multiplet patterns for the 4 aromatic protons, showing coupling to each other and to the fluorine atom. Isopropyl CH (δ 3.5-4.0 ppm): A septet (or multiplet) due to coupling with the six methyl protons. Isopropyl CH₃ (δ ~1.2 ppm): A doublet due to coupling with the single methine proton. Amine NH (variable): A broad singlet, which may exchange with D₂O. |

| ¹³C NMR | Aromatic Region (δ 100-165 ppm): Six signals are expected. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (J_CF). The carbons ortho and para to the fluorine will also show smaller C-F couplings. Aliphatic Region (δ 20-55 ppm): Two signals corresponding to the isopropyl methine (CH) and methyl (CH₃) carbons. |

| Mass Spec (MS) | [M]⁺: The molecular ion peak should be observed at m/z = 153. |

Note: Spectral data can be found at specialized databases such as ChemicalBook for comparison.[14]

Chemical Reactivity and Applications

This compound is a versatile intermediate primarily used as a scaffold in the synthesis of higher-value products in the pharmaceutical and agrochemical sectors.[1][7]

Role in Drug Discovery and Development

The presence of the fluorine atom is a key feature for medicinal chemists. Fluorine substitution can block metabolic pathways, increase binding affinity, and improve pharmacokinetic properties like bioavailability.[15]

-

Pharmaceutical Intermediate : The compound is a crucial starting material for synthesizing a range of pharmaceuticals, particularly kinase inhibitors and other targeted therapies.[1][16] Its structure allows for further functionalization at the amine or on the aromatic ring.

-

Increased Lipophilicity : The isopropyl group contributes to the molecule's overall lipophilicity, which can enhance its ability to cross cell membranes, a critical factor in drug efficacy.[1][2]

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound serves as a building block for advanced herbicides and pesticides.[1][7] The fluoroaniline moiety is present in many active agrochemical ingredients, where it contributes to the molecule's efficacy and selectivity.

Applications in Material Science

The unique electronic properties imparted by the fluorine atom make this compound a candidate for creating specialized polymers and coatings with enhanced durability and performance characteristics.[1][7] It can also be used in the synthesis of fluorescent dyes for biological imaging.[7]

Caption: Key reaction pathways and applications of the title compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound should always be consulted from the supplier before use, general precautions can be inferred from its structural class (aromatic amine) and its precursor, 3-fluoroaniline.

-

General Hazards : Aromatic amines can be toxic and are often skin and eye irritants. The precursor, 3-fluoroaniline, is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[17] It is prudent to assume this compound carries similar hazards.

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[17]

Conclusion

This compound stands out as a strategically important chemical intermediate. Its synthesis is straightforward via reductive amination, a robust and scalable reaction. The compound's value is defined by its trifunctional nature—the reactive secondary amine, the bio-active fluoroaromatic core, and the lipophilic isopropyl group. These features have secured its role in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials, making a thorough understanding of its properties and synthesis essential for researchers in applied chemical sciences.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

Chem-Impex. (n.d.). N-isopropil-3-fluoroanilina. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). This compound | 121431-27-4. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Fluoro-N-isopropylaniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ACETONE-ANIL. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoroaniline. Retrieved from [Link]

-

Leonard, M. S. (2013, December 18). Reductive Amination [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Google Patents. (n.d.). CN103553934A - N-isopropyl-4-fluoroaniline preparation method.

-

Multichem Exports. (n.d.). 3-Fluoroaniline International Distributor. Retrieved from [Link]

- Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.

-

PubChem. (n.d.). Benzenamine, 4-fluoro-N-(1-methylethyl)-. Retrieved from [Link]

-

Ciaffo, G. M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 121431-27-4 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. This compound - CAS:121431-27-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. jk-sci.com [jk-sci.com]

- 8. prepchem.com [prepchem.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. This compound(121431-27-4) 1H NMR spectrum [chemicalbook.com]

- 15. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Fluoroaniline Exporter | 3-Fluoroaniline Exporting Company | 3-Fluoroaniline International Distributor [multichemexports.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

boiling point and density of N-Isopropyl-3-fluoroaniline

An In-depth Technical Guide to the Physicochemical Properties of N-Isopropyl-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 121431-27-4) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular architecture, featuring a fluoro-substituted aniline core with an N-isopropyl group, imparts a unique combination of lipophilicity, reactivity, and selectivity that is highly advantageous in medicinal chemistry and material science.[2] This guide provides a comprehensive examination of two of its core physicochemical properties: boiling point and density. We will explore the structural basis for these properties, present detailed, field-proven protocols for their experimental determination, and discuss their implications for drug development and chemical synthesis.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic amine whose value in synthetic chemistry is growing. The presence of a fluorine atom on the aromatic ring significantly alters the molecule's electronic properties, enhancing its utility as a building block in the creation of complex organic molecules.[2] This modification can influence metabolic stability and binding affinity in pharmaceutical compounds.[3] Concurrently, the isopropyl group increases the molecule's lipophilicity, which can improve its ability to penetrate biological membranes—a crucial factor in drug design.[2]

Given its role as a foundational precursor, a precise understanding of its physical properties is not merely academic; it is essential for process optimization, reaction modeling, safety assessments, and formulation development. This guide serves as a technical resource for scientists, providing both the foundational data and the practical methodologies required to work effectively with this versatile compound.

Core Physicochemical Properties

The defining physical constants of this compound are summarized below. These values are fundamental for predicting its behavior in various solvents, designing purification strategies (e.g., distillation), and ensuring accurate measurements in reaction setups.

| Property | Value | Reference(s) |

| IUPAC Name | 3-fluoro-N-propan-2-ylaniline | [1] |

| CAS Number | 121431-27-4 | [4] |

| Molecular Formula | C₉H₁₂FN | [4] |

| Molecular Weight | 153.20 g/mol | [5] |

| Boiling Point | 217 °C (at 1 atm) | [4] |

| Density | 1.045 g/cm³ | [4] |

| Appearance | Yellow Liquid | [6] |

The Structural Basis of Boiling Point and Density

The boiling point and density of a molecule are direct consequences of its structure and the resulting intermolecular forces. For this compound, several features are key determinants.

Boiling Point Analysis

The relatively high boiling point of 217 °C is a product of multiple intermolecular forces. As a secondary amine, this compound can participate in hydrogen bonding through its N-H bond.[7] While not as strong as the O-H hydrogen bonds found in alcohols, these N-H···N interactions significantly elevate the boiling point compared to alkanes of similar molecular weight.[8][9]

Furthermore, the molecule possesses a significant dipole moment due to two main factors:

-

The high electronegativity of the fluorine atom creates a strong C-F dipole.

-

The nitrogen atom of the amine group also contributes to the overall polarity.

These factors lead to strong dipole-dipole interactions, which, combined with London dispersion forces and hydrogen bonding, require substantial energy to overcome, resulting in a high boiling point.

Density Analysis

The density of 1.045 g/cm³ indicates that this compound is slightly denser than water. This is influenced by:

-

Atomic Mass: The presence of a relatively heavy fluorine atom in a moderately sized molecule contributes to a higher mass-to-volume ratio compared to its non-fluorinated analog, N-isopropylaniline.

-

Molecular Packing: The shape of the molecule and the strength of its intermolecular forces dictate how efficiently the molecules can pack together in the liquid state. The combination of the planar aromatic ring and the bulkier isopropyl group, governed by dipole-dipole forces and hydrogen bonds, results in a compact arrangement.

The interplay of these structural features and the resulting physical properties is visualized in the diagram below.

Caption: Figure 1: Molecular features influencing intermolecular forces and key physical properties.

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is fundamental to chemical characterization. The following protocols describe robust, self-validating methods for determining the boiling point and density of liquid samples like this compound.

Determination of Boiling Point (Thiele Tube Method)

This microscale method is highly efficient for determining the boiling point of small sample volumes (less than 0.5 mL) with high accuracy.[10] The principle relies on matching the vapor pressure of the liquid with the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube

-

High-temperature mineral oil

-

Thermometer (-10 to 300 °C)

-

Small sample tube (e.g., a 75 mm test tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or micro-heater

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound into the small sample tube.

-

Capillary Insertion: Place the capillary tube into the sample tube with the sealed end pointing upwards.

-

Assembly: Attach the sample tube to the thermometer using a rubber band, ensuring the bottom of the tube is aligned with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube, which should be filled with mineral oil to just above the side-arm. Begin gently heating the side-arm of the Thiele tube.[10] The shape of the tube is designed to create convection currents that ensure uniform heating.

-

Observation: As the temperature rises, dissolved air will first escape from the capillary tube. When the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.

-

Recording the Boiling Point: Remove the heat source. The bubbling will slow and eventually stop. The exact moment the liquid is drawn back into the capillary tube, the vapor pressure of the substance equals the atmospheric pressure. The temperature at this instant is the boiling point.[11]

-

Validation: Allow the apparatus to cool slightly and then reheat to repeat the measurement. Consistent readings validate the result. Always record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

A pycnometer (or specific gravity bottle) is a piece of glassware designed to measure the density of a liquid with high precision by determining the mass of a very accurately known volume.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a fine capillary

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath

-

This compound sample

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

Procedure:

-

Calibration (Determination of Pycnometer Volume):

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Measure and record the mass of the empty, dry pycnometer (m₁).

-

Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) for 15-20 minutes to allow for thermal equilibrium.

-

Remove the pycnometer, carefully wipe the outside dry, and measure its mass (m₂).

-

The volume of the pycnometer (V) can be calculated using the known density of water (ρ_water) at that temperature: V = (m₂ - m₁) / ρ_water.

-

-

Sample Measurement:

-

Empty the pycnometer, rinse it with acetone, and dry it completely.

-

Fill the dry pycnometer with this compound, insert the stopper, and equilibrate it in the same constant temperature water bath.

-

Remove the pycnometer, carefully wipe it dry, and measure its mass (m₃).

-

-

Calculation of Density:

-

The mass of the this compound sample is (m₃ - m₁).

-

The density of the sample (ρ_sample) at the specified temperature is calculated as: ρ_sample = (m₃ - m₁) / V

-

Conclusion

The boiling point (217 °C) and density (1.045 g/cm³) of this compound are direct reflections of its molecular structure. The interplay between hydrogen bonding, dipole-dipole forces, and molecular mass establishes these fundamental properties. For the researcher, scientist, or drug development professional, a firm grasp of these values and the robust experimental methods used to determine them is indispensable. This knowledge underpins successful process scale-up, purification, and the rational design of novel chemical entities where this versatile intermediate serves as a cornerstone.

References

- J&K Scientific LLC. This compound | 121431-27-4.

- Chem-Impex. This compound.

- BenchChem. An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoroaniline.

- CAMEO Chemicals. 4-FLUOROANILINE.

- PubChem. 4-Fluoroaniline | C6H6FN | CID 9731.

- BenchChem. Technical Guide: Physicochemical Properties of 3-Chloro-4-fluoroaniline.

- Cheméo. Chemical Properties of p-Fluoroaniline (CAS 371-40-4).

- ChemicalBook. This compound | 121431-27-4.

- PrepChem.com. Synthesis of 4-Fluoro-N-isopropylaniline.

- Chem-Impex. This compound.

- Organic Chemistry II. Physical Properties of Amines.

- eCampusOntario Pressbooks. 26.2 Amines – Physical Properties.

- The Royal Society of Chemistry. Synthesis of isopropyl aniline (imine).

- Chemistry LibreTexts. 15.2: Properties of Amines.

- Doc Brown's Chemistry. Linear aliphatic primary amines melting points boiling points solubility.

- Sunway Pharm Ltd. This compound - CAS:121431-27-4.

- Santa Cruz Biotechnology. This compound | CAS 121431-27-4.

- Chemistry LibreTexts. 6.

- PubMed Central (PMC).

- BenchChem. Unlocking Potential: Applications of 3-Fluoroaniline in Fine Chemical Synthesis.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 121431-27-4 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding structure classification physical properties of aliphatic amines organic nitrogen compounds advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Navigating the Utility and Hazards of N-Isopropyl-3-fluoroaniline

An In-depth Technical Guide to the Safe Handling of N-Isopropyl-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 121431-27-4) is a versatile substituted aniline that serves as a critical building block in modern chemical synthesis.[1][2] Its applications are particularly prominent in the pharmaceutical and agrochemical sectors, where the unique electronic properties imparted by the fluorine atom and the lipophilicity of the isopropyl group are leveraged to create novel therapeutic agents and specialized crop protection agents.[1][3][4][5] Researchers utilize this compound as an intermediate for complex organic molecules, in the development of advanced materials like polymers, and in the synthesis of fluorescent dyes for biological imaging.[3][4]

However, the same reactivity that makes this compound valuable also necessitates a comprehensive understanding of its potential hazards. Like many aromatic amines, this compound and its isomers present a significant health and safety risk profile that must be managed through rigorous protocols and a deep understanding of its chemical nature. This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and disposal of this compound, designed to empower researchers to mitigate risks while harnessing its full synthetic potential.

Section 1: Hazard Identification and Toxicological Profile

Understanding the specific toxicological risks is the foundation of safe laboratory practice. While a complete dataset for this compound is not available, data from closely related isomers and parent compounds like 3-fluoroaniline provide a strong basis for hazard assessment. The primary risks are associated with acute toxicity, irritation, and potential long-term health effects.

GHS Hazard Classification Summary

| Hazard Class | Classification | Primary Concerns & Implications for Researchers | Supporting Sources |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Accidental ingestion, inhalation of vapors, or skin absorption can lead to systemic toxic effects. Strict containment and PPE are mandatory to prevent exposure. | [6][7][8] |

| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction. | Direct contact can lead to dermatitis. Repeated exposure may lead to sensitization, where subsequent low-level exposures can cause a significant allergic response. | [6][9] |

| Serious Eye Damage/Irritation | Causes serious eye damage/irritation. | Vapors or splashes can cause severe and potentially irreversible damage to the eyes. Chemical splash goggles and a face shield are essential. | [9][10][11] |

| Respiratory Irritation | May cause respiratory irritation. | Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and chest discomfort. All work must be conducted in a certified chemical fume hood. | [9][10][11] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | This is a significant long-term health risk. Exposure could potentially lead to heritable genetic damage. This hazard underscores the need for the highest level of engineering controls and personal protection to minimize any potential exposure. | [6] |

| Aquatic Toxicity | Harmful to aquatic life. | Releases to the environment must be strictly avoided. All waste must be collected and disposed of as hazardous chemical waste. | [6][8] |

The suspected mutagenicity is of paramount concern for drug development professionals who may handle this compound regularly. This classification necessitates that exposure be minimized to levels as low as reasonably achievable (ALARA).

Section 2: Physicochemical Properties for Safe Handling

The physical properties of a chemical dictate its behavior in the laboratory and inform the specific handling and storage protocols required.

| Property | Value | Implication for Safe Handling |

| Physical State | Liquid | Spills can spread quickly. Requires secondary containment during storage and transport within the lab. |

| Appearance | Colorless to Yellow Liquid | A change in color to dark yellow or brown may indicate degradation or contamination. |

| Molecular Formula | C₉H₁₂FN | - |

| Molecular Weight | 153.2 g/mol | - |

| Boiling Point | ~208.4 °C (for p-isomer) | Low volatility at room temperature, but vapor pressure increases with heating. Heating should only be done in a closed system or fume hood. |

| Flash Point | ~87 °C (for p-isomer) | Classified as a combustible liquid. Must be kept away from heat, sparks, and open flames.[6][7] |

| Density | ~1.03 g/cm³ (for p-isomer) | Slightly denser than water. |

Data primarily derived from the para-isomer (4-Fluoro-N-isopropylaniline) and is considered a close proxy.[6]

Section 3: Exposure Control and Personal Protection

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for preventing exposure.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood to prevent inhalation of vapors.[7][8]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Ensure the pathway to them is unobstructed.[6][7]

Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it depends on the scale and nature of the operation. The following diagram outlines a logical workflow for selecting appropriate PPE.

Caption: PPE Selection Workflow for this compound.

Detailed PPE Specifications:

-

Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Nitrile gloves are a common choice, but for prolonged contact or immersion, consult the manufacturer's chemical resistance data. Dispose of contaminated gloves after use in accordance with applicable laws.[9]

-

Eye/Face Protection: Use tightly fitting safety goggles. For larger quantities or operations with a splash risk, a face shield (minimum 8-inch) is required in addition to goggles.[9]

-

Skin and Body Protection: Wear a flame-resistant lab coat. For large-scale work, consider a chemically resistant apron. All exposed skin should be covered.

-

Respiratory Protection: For situations with high vapor concentrations, potential for aerosolization, or in case of ventilation failure, use a NIOSH-approved self-contained breathing apparatus or a respirator with appropriate organic vapor cartridges.[6][12]

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to standardized protocols is crucial for ensuring consistent safety.

General Handling Protocol

-

Preparation: Before starting work, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

-

Aliquotting: Transfer the chemical from the main stock bottle to a smaller, tared container inside the fume hood. Never pipette by mouth.

-

Reaction Setup: Keep reaction vessels closed whenever possible. If heating, use a controlled heating mantle and a condenser to prevent vapor release.

-

Post-Handling: After use, tightly seal the container. Decontaminate the work surface thoroughly.

-

Hygiene: Always wash hands with soap and water after removing gloves and before leaving the laboratory.[6] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6][13]

Storage Protocol

-

Temperature: Store in a cool, dry, well-ventilated place.[7] Specific suppliers recommend refrigeration at 0-8°C or 4°C.[1][10][14]

-

Container: Keep the container tightly closed to prevent the escape of vapors and potential contamination.[7][8]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][15]

-

Segregation: Store in a designated, clearly labeled area for toxic and combustible chemicals.

-

Security: For larger quantities, store in a locked cabinet or area accessible only to authorized personnel.[8]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

First-Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[9][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[6][9]

Spill Response Protocol

The response to a spill depends on its size and location. The following workflow provides a general guideline.

Caption: Decision Workflow for Spill Response.

Key Spill Response Steps:

-

Ensure Safety: Do not approach a large spill without appropriate respiratory protection. Ensure adequate ventilation.[9]

-

Containment: Prevent the spill from entering drains or waterways.[6][9]

-

Cleanup: Use an inert, non-combustible absorbent material. Do not use combustible materials like paper towels to absorb large quantities.

-

Disposal: Place all contaminated materials into a suitable, sealed container for hazardous waste disposal.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[7]

-

Specific Hazards: The compound is combustible.[7] Upon combustion, it may release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide, and critically, hydrogen fluoride (HF).[7][9][10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and reaction byproducts, must be treated as hazardous waste.

-

Collection: Collect waste in clearly labeled, sealed, and chemically compatible containers.

-

Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Disposal: Arrange for disposal through a licensed professional waste disposal service.[9] Adhere strictly to all local, state, and federal regulations.[6]

Conclusion

This compound is a valuable reagent in chemical research and development, but its utility is matched by a significant hazard profile. Its acute toxicity, irritant properties, and suspected mutagenicity demand a culture of safety and rigorous adherence to established protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the detailed handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely work with this compound, minimizing risk to themselves and the environment.

References

- Aarti Industries. (2021, October 15). GPS Safety Summary: p-Fluoro-N-Isopropylaniline.

- Chem-Impex. (n.d.). This compound.

- ChemicalBook. (2023, July 16). This compound | 121431-27-4.

- CDH Fine Chemical. (n.d.). 3-FLUORO ANILINE CAS No 372-19-0 Material Safety Data Sheet.

- Fisher Scientific. (2021, December 18). Safety Data Sheet: 3-Fluoroaniline.

- Santa Cruz Biotechnology, Inc. (2019, May 9). Safety Data Sheet: 4-Fluoro-N-isopropylaniline.

- Sigma-Aldrich. (2024, March 5). Safety Data Sheet: N-Isopropylaniline.

- Spectrum Chemical. (2016, November 11). Safety Data Sheet: 3-Fluoroaniline.

- Sigma-Aldrich. (n.d.). Safety Data Sheet: Isopropylamine.

- Fisher Scientific. (2021, December 19). Safety Data Sheet: 4-Isopropylaniline.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 121431-27-4.

- J&K Scientific LLC. (n.d.). This compound | 121431-27-4.

- ChemScene. (n.d.). 3-Fluoro-N-isopropylaniline | 121431-27-4.

- Fisher Scientific. (2021, December 18). Safety Data Sheet: 2-Fluoroaniline.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Fluoroaniline | 372-19-0.

- Chem-Impex. (n.d.). N-isopropil-3-fluoroanilina.

- Chem-Impex. (n.d.). This compound.

- ECHEMI. (n.d.). 3-Fluoroaniline SDS, 372-19-0 Safety Data Sheets.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. aarti-industries.com [aarti-industries.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. 3-Fluoroaniline | 372-19-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. chemscene.com [chemscene.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Stability and Storage of N-Isopropyl-3-fluoroaniline

Introduction: The Significance of N-Isopropyl-3-fluoroaniline in Modern Chemistry

This compound is a versatile substituted aniline that serves as a critical intermediate in the synthesis of a wide array of high-value molecules.[1][2][3] Its unique structural features, namely the fluorine atom on the aromatic ring and the isopropyl group on the nitrogen, impart desirable physicochemical properties to target compounds, influencing factors such as metabolic stability, lipophilicity, and binding affinity.[4] Consequently, this compound is of significant interest to researchers and professionals in the pharmaceutical and agrochemical industries for the development of novel drugs and crop protection agents.[1][3]

The fluorine substitution, in particular, is a strategic element in modern medicinal chemistry. It can block metabolic oxidation at the site of fluorination, potentially enhancing the in vivo half-life of a drug candidate.[4] However, the stability of the this compound molecule itself is a crucial parameter that dictates its viability as a synthetic precursor. Ensuring its integrity from procurement through to its use in a reaction is paramount for reproducible and successful outcomes. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and methodologies for assessing its purity and degradation.

Chemical Stability Profile: Understanding Degradation Pathways

The stability of this compound is influenced by several environmental factors, including temperature, light, oxygen, and moisture. While specific degradation kinetics for this compound are not extensively documented in public literature, an understanding of its potential degradation pathways can be extrapolated from the known behavior of analogous aromatic amines and fluorinated compounds.

Potential Degradation Pathways

The primary modes of degradation for this compound are anticipated to be oxidation, photodegradation, and, to a lesser extent, thermal decomposition under extreme conditions.

-

Oxidative Degradation: Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen. The nitrogen atom and the electron-rich aromatic ring are potential sites for oxidation. The N-isopropyl group can also be a target of oxidative N-dealkylation.[5] The presence of transition metals can catalyze such oxidative processes. The initial oxidation products can further react to form complex colored impurities, which may explain the yellow appearance of the liquid.[6]

-

Photodegradation: Exposure to light, particularly in the ultraviolet spectrum, can induce photochemical reactions in aromatic amines.[6] This can lead to the formation of radical species and subsequent polymerization or rearrangement products. The energy from photons can be sufficient to break chemical bonds and initiate degradation cascades.

-

Thermal Degradation: While generally stable at recommended storage temperatures, prolonged exposure to elevated temperatures can promote degradation. Thermal decomposition of N-alkylanilines has been observed at very high temperatures (500-560°C). Under more moderate, yet still elevated, temperatures encountered during improper storage or handling, the rate of oxidative and other degradation reactions will be accelerated.

-

Hydrolysis: The carbon-fluorine bond in fluoroaromatic compounds is generally very stable and resistant to hydrolysis.[4] Therefore, hydrolysis of the fluorine substituent is not considered a primary degradation pathway under normal storage conditions. Similarly, the N-alkyl bond is not typically susceptible to hydrolysis in the absence of strong acids or bases.

The following diagram illustrates the potential degradation pathways for this compound.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, it is imperative to adhere to appropriate storage and handling protocols. The following recommendations are based on supplier data sheets and general best practices for aromatic amines.[1][2][6][7]

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-8°C (Refrigerated)[1][2][6] or 4°C[7] | To minimize the rate of potential degradation reactions. |

| Light | Protect from light; store in an amber or opaque container.[7] | To prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize oxidative degradation from atmospheric oxygen. |

| Container | Tightly sealed, chemically resistant container (e.g., glass). | To prevent contamination and exposure to air and moisture. |

| Moisture | Store in a dry environment. | To prevent potential hydrolysis of impurities and minimize water content. |

| Incompatibilities | Acids, strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates. | To avoid vigorous and potentially hazardous reactions. |

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to determine the shelf-life and re-test period for this compound. The following protocols are based on ICH guidelines for stability testing of pharmaceutical ingredients.[8]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[9][10]

Objective: To intentionally degrade a sample of this compound under various stress conditions to an extent of 5-20% degradation.[11]

Stress Conditions:

-

Acid Hydrolysis: Reflux the sample in 0.1 M HCl for a specified period.

-

Base Hydrolysis: Reflux the sample in 0.1 M NaOH for a specified period.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Heat the sample at a temperature significantly above the recommended storage temperature (e.g., 60°C).

-

Photostability: Expose the sample to a combination of visible and UV light as per ICH Q1B guidelines.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.[12][13][14]

Example HPLC Method Parameters (to be optimized):

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

The following diagram illustrates the workflow for developing a stability-indicating HPLC method.

Caption: A typical workflow for developing a stability-indicating HPLC method.

Long-Term and Accelerated Stability Studies

These studies are conducted to establish the re-test period and shelf-life of the compound.[8][15]

Long-Term Stability Study:

-

Storage Condition: 5°C ± 3°C

-

Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months

Accelerated Stability Study:

-

Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

-

Testing Frequency: 0, 3, and 6 months

At each time point, the samples should be analyzed using the validated stability-indicating HPLC method for purity, and any significant degradation products should be quantified. A "significant change" is defined as a failure to meet the established purity specification.[8]

Conclusion

This compound is a valuable chemical intermediate whose stability is critical for its successful application in research and development. By understanding its potential degradation pathways and implementing appropriate storage and handling procedures, its integrity can be maintained. The recommended storage conditions of refrigeration (0-8°C), protection from light, and storage under an inert atmosphere are key to minimizing degradation. A comprehensive stability testing program, including forced degradation studies and long-term/accelerated stability testing with a validated stability-indicating HPLC method, is essential for establishing a reliable re-test period and ensuring the quality of this important compound.

References

- Mirkhani, V., Tangestaninejad, S., Moghadam, M., Habibi, M. H., & Rostami Vartooni, A. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.

- BenchChem. (2025).

- Kaizer, J., et al. (2023).

- Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry.

- Liu, Y., et al. (2021). Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol.

- Kappe, T., & Lube, W. (2025). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Monatshefte für Chemie - Chemical Monthly, 116(10), 1191-1202.

- U.S. Environmental Protection Agency. (2025). Accelerated Storage Stability and Corrosion Characteristics Study Protocol.

- R Discovery. (n.d.).

- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.

- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Brede, C., et al. (2020). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 37(10), 1756-1768.

- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13.

- European Medicines Agency. (2023).

- MedCrave. (2016).

- Bishop, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 227.

- Nishikawa, M., & Ishii, Y. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 51(4), 455-460.

- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-9.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

-

PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

- Pal, R., et al. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ChemistryOpen, 8(10), 1047-1056.

- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products.

- Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 93-100.

- Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 891-898.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemscene.com [chemscene.com]

- 8. database.ich.org [database.ich.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. jddtonline.info [jddtonline.info]

- 12. openaccessjournals.com [openaccessjournals.com]

- 13. ijtsrd.com [ijtsrd.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. www3.paho.org [www3.paho.org]

solubility of N-Isopropyl-3-fluoroaniline in organic solvents

An In-depth Technical Guide to the Solubility of N-Isopropyl-3-fluoroaniline in Organic Solvents

Introduction

This compound is a substituted aniline derivative of increasing importance in the pharmaceutical, agrochemical, and material science sectors. Its utility as a synthetic intermediate is largely dictated by its physicochemical properties, among which solubility in organic solvents is paramount for reaction kinetics, purification, and formulation.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the molecular characteristics that govern its solubility, provide a predictive assessment, and offer detailed, field-proven protocols for its quantitative determination.

Physicochemical Profile of this compound

-

Molecular Formula: C₉H₁₂FN[1]

-

Molecular Weight: 153.2 g/mol [1]

-

Appearance: Yellow liquid[1]

-